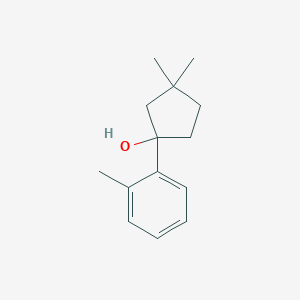
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL is an organic compound with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . This compound is characterized by a cyclopentane ring substituted with a 2-methylphenyl group and two methyl groups at the 3-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL typically involves the reaction of cyclopentanone with 2-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to acid-catalyzed dehydration to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-one: A ketone derivative with similar structural features.
3,3-Dimethyl-1-(2-methylphenyl)cyclopentane: A hydrocarbon with a similar cyclopentane ring structure.
2-Methylphenylcyclopentanol: An alcohol with a similar aromatic substitution pattern.
Uniqueness
3,3-Dimethyl-1-(2-methylphenyl)cyclopentan-1-OL is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-6-4-5-7-12(11)14(15)9-8-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3 |
InChI Key |
IWMGXGGMRJVCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


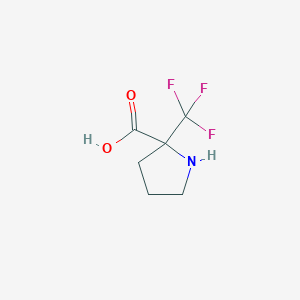
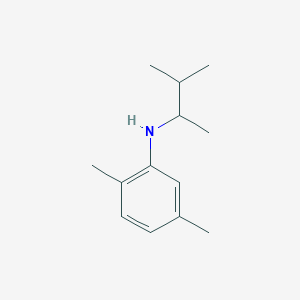
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)
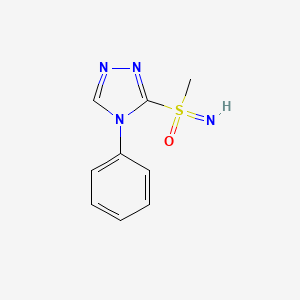
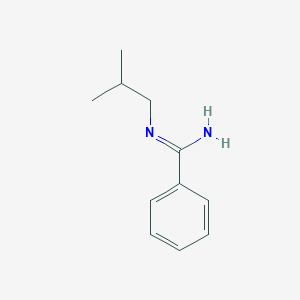
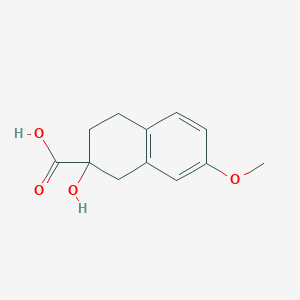
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
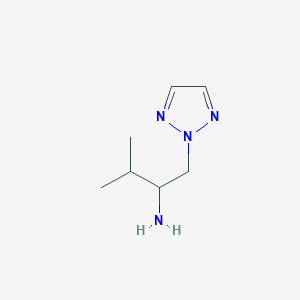
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
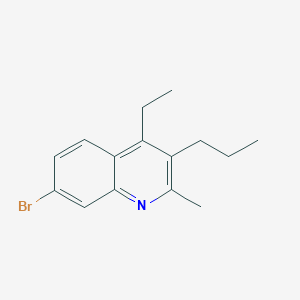
![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
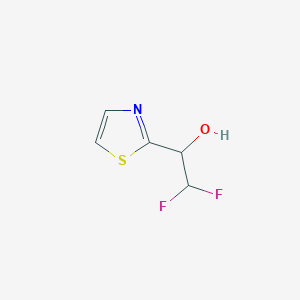
amine](/img/structure/B13255018.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)
